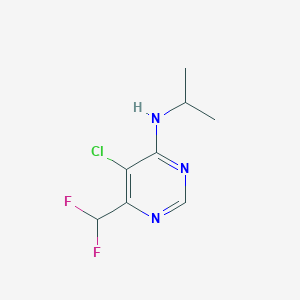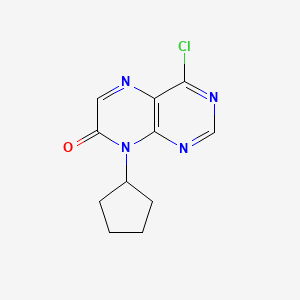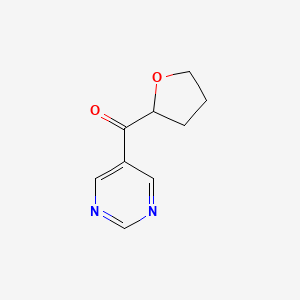
5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine typically involves the reaction of a thiazole derivative with a fluorinated aromatic compound. Common synthetic routes may include:
Step 1: Formation of the thiazole ring through cyclization reactions.
Step 2: Introduction of the fluorinated phenyl group via nucleophilic substitution or coupling reactions.
Step 3: Attachment of the P-tolyl group through amination reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts like palladium or copper.
Solvents: Use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced aromatic rings.
Substitution Products: Halogenated derivatives, substituted thiazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Fluorinated Aromatics: Compounds with fluorinated phenyl groups.
Amines: Compounds with similar amine functional groups.
Uniqueness
Structural Features: Unique combination of fluorinated phenyl and P-tolyl groups.
Biological Activity: Distinct biological properties compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C17H12F4N2S |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12F4N2S/c1-10-2-5-12(6-3-10)23-16-22-9-15(24-16)13-8-11(17(19,20)21)4-7-14(13)18/h2-9H,1H3,(H,22,23) |
Clé InChI |
AOXIWFMYZKZWGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC=C(S2)C3=C(C=CC(=C3)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)


![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)



![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)



![2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)

